molecular formula C17H19NO5 B11771951 Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate

Cat. No.: B11771951
M. Wt: 317.34 g/mol
InChI Key: WLWHNIVQYFFLOA-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate is a complex organic compound that features a furan ring, a phenyl group, and an amine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields. The final compounds are isolated through crystallization or flash chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction parameters to ensure consistency and efficiency on a larger scale. The use of continuous flow reactors and automated systems could further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amines or alcohols, and substituted phenyl or furan compounds.

Scientific Research Applications

N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate involves its interaction with molecular targets through its furan and phenyl groups. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
  • Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate

Uniqueness

N-(Furan-2-ylmethyl)-1-phenylbut-3-en-1-amine oxalate is unique due to the presence of both a furan ring and a phenyl group, which provide distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler furan derivatives .

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine;oxalic acid

InChI

InChI=1S/C15H17NO.C2H2O4/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14;3-1(4)2(5)6/h2-6,8-11,15-16H,1,7,12H2;(H,3,4)(H,5,6)

InChI Key

WLWHNIVQYFFLOA-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CC=C1)NCC2=CC=CO2.C(=O)(C(=O)O)O

Origin of Product

United States

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